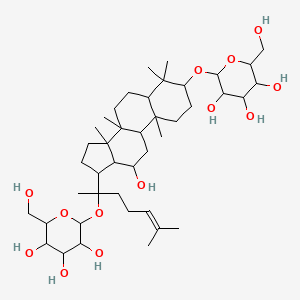

ginsenoside F2

説明

ギンセノサイド F2 は、朝鮮人参(パナックス・ジンセン)植物から得られるマイナーなギンセノサイドです。 ギンセノサイドは、朝鮮人参の主要な活性成分であり、抗がん、抗炎症、神経保護作用など、幅広い薬理作用で知られています . 特にギンセノサイド F2 は、その強力な生物活性と潜在的な治療用途により注目を集めています .

準備方法

合成経路と反応条件

ギンセノサイド F2 は、ギンセノサイド Rd などの主要なギンセノサイドの生体変換によって合成することができます。 このプロセスには、ギンセノサイド Rd の脱グリコシル化を触媒してギンセノサイド F2 を生成する、特定のグリコシダーゼ酵素の使用が含まれます . 酵素は、ビフィドバクテリウム・ブレーベなどの微生物から取得できます .

工業生産方法

ギンセノサイド F2 の工業生産には、多くの場合、微生物発酵技術が用いられます。 例えば、ギンセノサイド F2 の大規模生産には、遺伝子操作されたサッカロミセス・セレビシエ株の使用が検討されています . これらの株は、ギンセノサイド F2 の生合成経路に関与する主要な酵素を発現するように遺伝子操作されており、効率的かつスケーラブルな生産を可能にしています .

化学反応の分析

反応の種類

ギンセノサイド F2 は、酸化、加水分解、グリコシル化など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、生物活性を高めるために重要です。

一般的な試薬と条件

酸化: 通常、過酸化水素または過マンガン酸カリウムなどの酸化剤を制御された条件下で使用します。

加水分解: グリコシド結合を切断するために、酸性または酵素加水分解を使用できます。

グリコシル化: グリコシルトランスフェラーゼを用いた酵素グリコシル化は、ギンセノサイド分子の特定の位置に糖残基を付加できます.

主な生成物

これらの反応から生成される主な生成物には、薬理作用が強化されたさまざまなマイナーなギンセノサイドが含まれます。 例えば、ギンセノサイド F2 の酸化は、有意な抗がん活性があることが示されているギンセノサイド化合物 K の生成につながる可能性があります .

科学的研究の応用

Dermatological Applications

Topical Skin Treatments

Ginsenoside F2 has been shown to possess potent anti-aging and skin-enhancing properties. A study highlighted its ability to improve skin conditions through various mechanisms:

- Anti-inflammatory Effects : this compound reduces inflammation and skin irritation induced by agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA). In experiments involving mouse models, treatment with this compound significantly decreased ear thickness and weight compared to untreated controls, demonstrating its protective effects against irritant dermatitis .

- Antioxidative Activity : The compound exhibits strong antioxidative properties, inhibiting the generation of reactive oxygen species (ROS) that contribute to skin aging and damage. This antioxidative efficacy is critical in maintaining skin integrity and preventing oxidative stress-related conditions .

- Elastase Inhibition : this compound has shown a higher elastase inhibitory rate compared to epigallocatechin gallate (EGCG), suggesting its potential in preventing skin aging by preserving elastin levels in the dermis .

Oncological Applications

Anti-Cancer Properties

Research has indicated that this compound may play a role in cancer therapy:

- Induction of Apoptosis : In cervical cancer cell lines, this compound has been found to induce apoptosis through the activation of specific microRNAs and inhibition of key signaling pathways such as β-catenin/c-Myc. This mechanism suggests a potential for this compound as an adjunct therapy in cancer treatment .

- Synergistic Effects with Other Compounds : Studies have shown that this compound can enhance the efficacy of other anticancer agents, suggesting a synergistic effect that could improve treatment outcomes for patients undergoing chemotherapy .

Hepatoprotective Effects

Liver Health

this compound has demonstrated protective effects against liver injury:

- Alcohol-Induced Liver Damage : A study indicated that treatment with this compound attenuates alcoholic liver injury by modulating immune responses—specifically increasing interleukin-10 (IL-10) expression while decreasing pro-inflammatory cytokine IL-17 levels. These findings suggest its potential utility in managing alcohol-related liver diseases .

Summary Table of Applications

作用機序

ギンセノサイド F2 は、複数の分子標的と経路を通じてその効果を発揮します。 PI3K/Akt 経路と MAPK 経路など、細胞増殖、アポトーシス、炎症に関与するさまざまなシグナル伝達経路を調節します . さらに、ギンセノサイド F2 はステロイド受容体と相互作用し、抗がん作用と抗炎症作用を強化します .

類似化合物の比較

類似化合物

ギンセノサイド Rd: 酵素による脱グリコシル化によってギンセノサイド F2 に変換できる主要なギンセノサイド.

ギンセノサイド Rg3: 抗がん作用が類似する別のマイナーなギンセノサイド。

ギンセノサイド Rh2: 強力な抗がん作用と抗炎症作用で知られています.

独自性

ギンセノサイド F2 は、他のギンセノサイドと比較して、その生体利用率と薬理作用を強化する、その特定のグリコシル化パターンにより独自性を持っています . 複数のシグナル伝達経路を調節し、さまざまな分子標的と相互作用する能力により、治療用途の有望な候補となっています。

類似化合物との比較

Similar Compounds

Ginsenoside Rd: A major ginsenoside that can be converted to ginsenoside F2 through enzymatic deglycosylation.

Ginsenoside Rg3: Another minor ginsenoside with similar anti-cancer properties.

Ginsenoside Rh2: Known for its potent anti-cancer and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which enhances its bioavailability and pharmacological activity compared to other ginsenosides . Its ability to modulate multiple signaling pathways and interact with various molecular targets makes it a promising candidate for therapeutic applications.

生物活性

Ginsenoside F2 is a protopanaxadiol saponin derived from Panax ginseng, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Sources

This compound is one of the many ginsenosides found in ginseng. It is typically produced through biotransformation processes involving other ginsenosides such as Rb1 and Rd. The compound can be synthesized using various microbial strains, including Aspergillus niger, which facilitates its production under optimized conditions (pH 5.0 and temperature 40 °C) .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, with an IC50 value of 29.54 µg/mL against DPPH radicals . This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

2. Anti-Inflammatory Effects

Research has shown that this compound can mitigate inflammation in various models. A study investigating its effects on skin inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate) revealed that GF2 significantly reduced ear swelling and inflammatory markers compared to untreated controls . The compound inhibited the production of IL-17 and reactive oxygen species (ROS), suggesting a mechanism that involves modulation of immune responses .

3. Anti-Cancer Properties

This compound has been studied for its potential anti-cancer effects across different types of cancer cells. For instance:

- In cervical cancer cells, GF2 induced apoptosis through the activation of miR193a-5p and inhibition of β-catenin/c-Myc signaling pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

- It also showed protective effects against malignant brain tumors and breast cancer by reducing lipid accumulation in adipocytes and inhibiting adipogenesis via PPARγ pathway modulation .

4. Anti-Obesity Activity

This compound has been identified as having anti-obesity effects by inhibiting adipogenesis in 3T3-L1 adipocytes. It reduces gene expression levels associated with fat storage, such as PPARγ and perilipin, thereby contributing to weight management strategies .

Research Findings Summary

Case Studies

Case Study: this compound in Skin Inflammation

In a controlled experiment involving mouse models, topical application of this compound significantly alleviated symptoms of irritant dermatitis induced by TPA. The treatment resulted in decreased ear thickness and inflammatory cell infiltration compared to untreated groups, highlighting its potential as a topical therapeutic agent for skin conditions .

Case Study: this compound's Role in Cancer Therapy

A study on cervical cancer cells demonstrated that treatment with this compound led to marked apoptosis through specific signaling pathways. This suggests that GF2 could be integrated into cancer treatment regimens to enhance patient outcomes by targeting key cellular processes involved in tumor growth .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIROVJVGRGSPO-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432763 | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62025-49-4 | |

| Record name | Ginsenoside F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62025-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary molecular targets of ginsenoside F2?

A1: Research suggests that F2 interacts with various molecular targets, including:

- Peroxisome proliferator-activated receptor gamma (PPARγ): F2 exhibits binding affinity to PPARγ [], a key transcription factor involved in adipocyte differentiation and lipid metabolism.

- AMP-activated protein kinase (AMPK): F2 has been shown to activate the AMPK pathway [], which plays a crucial role in regulating energy homeostasis and lipid metabolism.

- Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway: F2 activates the Nrf2/Keap1 pathway [, , ], leading to the upregulation of antioxidant enzymes and protection against oxidative stress.

Q2: How does F2's interaction with these targets translate into its observed effects?

A2: F2's binding to PPARγ inhibits adipocyte differentiation and reduces lipid accumulation [], contributing to its anti-obesity effects. The activation of AMPK by F2 further suppresses adipogenesis and promotes energy expenditure []. Additionally, by activating the Nrf2/Keap1 pathway, F2 enhances the expression of antioxidant enzymes like SOD and GSH-Px, thereby protecting cells against oxidative damage [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.

Q4: What spectroscopic data is available for the structural elucidation of F2?

A4: Structural characterization of F2 typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , ]. These techniques provide information on the compound's structure, functional groups, and molecular weight.

Q5: How is F2 typically produced using enzymatic biotransformation?

A5: Several studies highlight the use of enzymes like β-glucosidase from various microbial sources for the biotransformation of major ginsenosides like Rb1 and Rd into F2 [, , , , , , , , , , , , ]. These biotransformation processes often involve optimizing conditions like temperature, pH, and substrate concentration to enhance F2 yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。